N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of cyclic β-keto esters . For example, a new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using 1H, 13C NMR, and IR spectra . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the 1,3-dipolar cycloaddition of diazoalkanes to acetylenes . Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been elucidated by IR, mass, and one- and two-dimensional NMR spectra .Scientific Research Applications
Synthesis of Novel Compounds : Research has been conducted on the synthesis of new derivatives and compounds related to N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide. For instance, Rahmouni et al. (2014) described the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition (Rahmouni et al., 2014).
Antimicrobial Activities : Some studies have focused on evaluating the antimicrobial properties of derivatives of this compound. Bondock et al. (2008) investigated the synthesis and antimicrobial activity of new heterocycles incorporating antipyrine moiety, utilizing a similar compound as a key intermediate (Bondock et al., 2008).
Anticancer Activities : Research into the potential anticancer activities of related compounds has also been conducted. Ghorab et al. (2014) explored the synthesis, characterization, and anti-breast cancer activity of new 4-aminoantipyrine-based heterocycles, indicating the potential for anticancer applications (Ghorab et al., 2014).
Pharmacological Evaluation : The compound has been used as a starting material or intermediate in the synthesis of pharmacologically relevant compounds. For example, Ito and Oda (1966) synthesized derivatives for pharmacological evaluation, highlighting the compound's relevance in drug discovery (Ito & Oda, 1966).
Properties
IUPAC Name |
N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-10-8-12(21)18-16-14(10)15(19-20(16)2)17-13(22)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,18,21)(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRWIVGCQQKEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C(=NN2C)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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